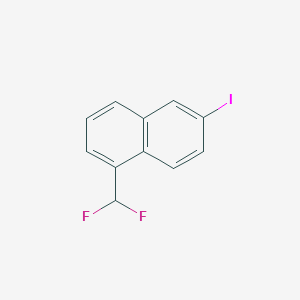

1-(Difluoromethyl)-6-iodonaphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7F2I |

|---|---|

Molecular Weight |

304.07 g/mol |

IUPAC Name |

1-(difluoromethyl)-6-iodonaphthalene |

InChI |

InChI=1S/C11H7F2I/c12-11(13)10-3-1-2-7-6-8(14)4-5-9(7)10/h1-6,11H |

InChI Key |

LPAFRIFWBLIDFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)I)C(=C1)C(F)F |

Origin of Product |

United States |

Reactivity and Advanced Synthetic Transformations of 1 Difluoromethyl 6 Iodonaphthalene and Analogues

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in 1-(difluoromethyl)-6-iodonaphthalene is the most reactive site for transformations such as cross-coupling reactions, nucleophilic substitution, and the formation of organometallic reagents. The high polarizability and relative weakness of the C-I bond make it an excellent substrate for oxidative addition to transition metal catalysts.

Further Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for aryl iodides. These reactions allow for the construction of complex molecular architectures from simple precursors under relatively mild conditions.

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures by reacting an aryl halide with an organoboron compound, typically an arylboronic acid or its ester. For this compound, this reaction would involve a palladium catalyst, a base, and a suitable solvent to yield 1-(difluoromethyl)-6-arylnaphthalenes. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and reductive elimination to give the final product and regenerate the catalyst. acs.orgresearchgate.net

The reaction conditions, including the choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent (e.g., dioxane, toluene, DMF), would be critical for achieving high yields. The electron-withdrawing nature of the difluoromethyl group may influence the rate of oxidative addition.

Table 1: Representative Suzuki-Miyaura Coupling Reaction No specific experimental data for this compound was found in the searched literature. The following is a generalized representation.

| Arylboronic Acid Partner | Product | Catalyst System (Ex.) | Base (Ex.) | Solvent (Ex.) |

|---|---|---|---|---|

| Phenylboronic acid | 1-(Difluoromethyl)-6-phenylnaphthalene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O |

| 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-6-(4-methoxyphenyl)naphthalene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane |

| Thiophen-2-ylboronic acid | 1-(Difluoromethyl)-6-(thiophen-2-yl)naphthalene | PdCl₂(dppf) | Cs₂CO₃ | DMF |

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orglibretexts.org Reacting this compound with an alkene such as styrene (B11656) or an acrylate (B77674) ester, in the presence of a palladium catalyst and a base, would yield a 6-alkenyl-1-(difluoromethyl)naphthalene derivative. The reaction typically favors the formation of the trans-isomer. organic-chemistry.org

The Sonogashira reaction is a powerful method for the synthesis of arylalkynes by coupling an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would produce a 1-(difluoromethyl)-6-(phenylethynyl)naphthalene. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of the alkyne partner. rsc.org

Table 2: Expected Products from Heck and Sonogashira Reactions No specific experimental data for this compound was found in the searched literature. The following is a generalized representation.

| Reaction | Coupling Partner | Expected Product | Catalyst System (Ex.) | Base (Ex.) |

|---|---|---|---|---|

| Heck | Styrene | (E)-1-(Difluoromethyl)-6-styrylnaphthalene | Pd(OAc)₂ / PPh₃ | Et₃N |

| Sonogashira | Phenylacetylene | 1-(Difluoromethyl)-6-(phenylethynyl)naphthalene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Piperidine |

Carbonylative cross-coupling reactions introduce a carbonyl group between the aryl group and the coupling partner. For instance, reacting this compound with an alcohol or an amine under a carbon monoxide atmosphere, with a palladium catalyst, would yield the corresponding ester or amide, respectively.

Aminative cross-coupling , such as the Buchwald-Hartwig amination, allows for the formation of C-N bonds. This reaction would couple this compound with primary or secondary amines to form N-aryl amines. The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base.

Nucleophilic Displacement and Substitution Reactions

Direct nucleophilic aromatic substitution (SₙAr) of the iodide in this compound is generally difficult without strong activation. Aryl iodides are typically less reactive in SₙAr reactions compared to aryl fluorides or chlorides when the ring is activated by potent electron-withdrawing groups (like a nitro group) in the ortho or para position. elsevierpure.com The difluoromethyl group, while electron-withdrawing, may not be sufficient to activate the naphthalene (B1677914) system for facile substitution by common nucleophiles under standard conditions. However, copper-catalyzed nucleophilic substitution reactions (Ullmann condensation) could be a viable alternative for introducing nucleophiles like alkoxides, amines, or thiolates.

Generation and Reactivity of Organometallic Species (e.g., Grignard Reagents, Organolithiums)

The aryl iodide can be converted into more reactive organometallic species.

Grignard reagents can be prepared by reacting this compound with magnesium metal. rsc.org The resulting Grignard reagent, 6-(difluoromethyl)naphthalen-1-ylmagnesium iodide, would be a potent nucleophile and a strong base. It could react with a wide range of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds.

Organolithium species can be generated via lithium-halogen exchange by treating this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures. researchgate.netsciforum.net The resulting 6-(difluoromethyl)naphthalen-1-yllithium is a highly reactive intermediate, capable of reacting with various electrophiles in a similar fashion to the Grignard reagent but often with higher reactivity. researchgate.netsciforum.net

Table 3: Reactions of Organometallic Derivatives No specific experimental data for this compound was found in the searched literature. The following is a generalized representation.

| Organometallic Reagent | Electrophile | Product |

|---|

Oxidative Activation to Hypervalent Iodine Reagents

The transformation of aryl iodides into hypervalent iodine compounds represents a powerful strategy in synthetic organic chemistry, converting a relatively inert iodoarene into a highly reactive species. nih.gov The iodine atom in this compound can be oxidized from its standard monovalent state to a hypervalent iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) state. This activation is typically achieved using strong oxidizing agents. acs.orgnih.gov

Common methods for the synthesis of λ³-iodanes from aryl iodides involve treatment with peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), often in the presence of a carboxylic acid or sulfonic acid to furnish reagents like (diacetoxyiodo)arenes or [hydroxy(tosyloxy)iodo]arenes. researchgate.net For instance, the reaction of an aryl iodide with mCPBA in acetic acid yields the corresponding aryl iodine diacetate. Alternative "green" oxidants like Oxone or sodium perborate (B1237305) can also be employed for these transformations. beilstein-journals.org

Another significant class of hypervalent iodine reagents derived from aryl iodides are diaryliodonium salts. These salts can be synthesized through a one-pot procedure involving the oxidation of the iodoarene followed by coupling with another aromatic partner. beilstein-journals.org The oxidation step can be performed using reagents like potassium persulfate or mCPBA, and the subsequent arylation can occur with arenes or organometallic arene reagents. rsc.org The resulting diaryliodonium salts are generally stable, crystalline solids that serve as excellent electrophilic arylating agents. beilstein-journals.org

The general procedures for these oxidative activations are summarized in the table below.

| Reagent Type | Typical Oxidant(s) | Co-reagent/Solvent | Product Class |

| ArI(OAc)₂ | mCPBA, Sodium perborate | Acetic Acid | (Diacetoxyiodo)arenes |

| ArI(OTf)₂ | Oxone | Trifluoroacetic acid | [Bis(trifluoroacetoxy)iodo]arenes |

| ArI(OH)(OTs) | mCPBA | p-Toluenesulfonic acid | [Hydroxy(tosyloxy)iodo]arenes |

| [Ar₂I]⁺X⁻ | mCPBA, K₂S₂O₈ | Sulfuric Acid, Arene | Diaryliodonium Salts |

These activation methods convert the C–I bond of a precursor like this compound into an electrophilic iodine center, poised for subsequent functionalization through ligand coupling. acs.orgnih.gov

Ligand Coupling Reactions in C-C and C-Heteroatom Bond Formation

Once activated to a hypervalent state, the naphthalene moiety of this compound can be transferred to various nucleophiles through ligand coupling reactions. rsc.org Diaryliodonium salts are particularly versatile in this regard, participating in a wide array of bond-forming reactions under both metal-free and transition-metal-catalyzed conditions. mdpi.comresearchgate.net

C-C Bond Formation:

Hypervalent iodine reagents serve as powerful arylating agents for carbon nucleophiles. In metal-free pathways, diaryliodonium salts can arylate soft carbon nucleophiles such as stabilized enolates and β-dicarbonyl compounds. beilstein-journals.org However, the scope of C-C bond formation is significantly expanded with the use of transition metal catalysis. Palladium and copper are the most common catalysts employed for these transformations. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, analogous to Suzuki or Stille couplings, can be achieved using diaryliodonium salts as the electrophilic partner with organoboron or organotin reagents. mdpi.com These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle, where the hypervalent iodine compound acts as an oxidant to generate a high-valent palladium intermediate, which then undergoes reductive elimination to form the C-C bond. mdpi.com

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylboronic Acids | Pd(OAc)₂ | Biaryls |

| Silyloxy furans | Pd(OAc)₂ | γ-Aryl butenolides |

| α-Nitroacetamides | (Metal-free) | α-Aryl-α-nitroacetamides |

| β-Keto esters | (Metal-free) | α-Aryl-β-keto esters |

C-Heteroatom Bond Formation:

The formation of bonds between an aryl group and heteroatoms such as oxygen, nitrogen, and sulfur is a cornerstone of medicinal and materials chemistry. Diaryliodonium salts excel as reagents for these transformations, often providing milder alternatives to traditional metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Ullmann condensation. diva-portal.orgdiva-portal.org

Metal-free arylations of alcohols, phenols, amines, and thiols are readily achieved with diaryliodonium salts, typically in the presence of a base. beilstein-journals.orgdiva-portal.org These reactions are driven by the formation of a stable iodobenzene (B50100) leaving group. Copper catalysis can further accelerate these processes, particularly for the N-arylation of amides and azoles. rsc.org The reaction conditions are often mild, tolerating a wide range of functional groups. diva-portal.org

| Nucleophile | Catalyst System (Example) | Bond Formed | Product Class |

| Phenols, Alcohols | Base (e.g., K₂CO₃), Metal-free | C-O | Diaryl ethers, Alkyl aryl ethers |

| Amines, Amides | Base, Cu(I) or Metal-free | C-N | Arylamines, N-Aryl amides |

| Thiols | Base, Metal-free | C-S | Diaryl sulfides |

| α-Amino amides | Cu(I) | C-N | N-Aryl-α-amino amides |

The utility of these ligand coupling reactions lies in their ability to introduce the complex 1-(difluoromethyl)naphthalene (B1313684) scaffold into a diverse array of molecules, providing a powerful tool for late-stage functionalization in drug discovery and materials science. nih.govmdpi.com

Transformations Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often installed for its metabolic stability and unique electronic properties, is not merely a passive spectator. Its C-H bond possesses acidity that can be exploited for further functionalization, and the group can undergo specific oxidation and reduction reactions.

C-H Functionalization of the Difluoromethyl Group

The hydrogen atom of the difluoromethyl group is significantly more acidic than a typical alkyl C-H bond due to the strong electron-withdrawing effect of the two fluorine atoms. This enhanced acidity allows for deprotonation with a suitable base to generate a transient α,α-difluorobenzyl carbanion (ArCF₂⁻). researchgate.netacs.org This nucleophilic intermediate can then be trapped with various electrophiles, enabling the construction of new carbon-carbon and carbon-heteroatom bonds directly at the difluoromethyl carbon.

This deprotonative functionalization strategy represents a powerful method for elaborating structures containing the Ar-CF₂H moiety. nih.gov Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithiated hexamethyldisilazide (LiHMDS) are typically required to effect the deprotonation. acs.org The resulting carbanion is generally unstable and prone to α-fluoride elimination, necessitating that it be trapped in situ at low temperatures. researchgate.net

A variety of electrophiles can be used to intercept the ArCF₂⁻ species, leading to a range of functionalized products as detailed in the table below.

| Electrophile | Reagent Example | Product Structure |

| Aldehydes/Ketones | Benzaldehyde | Ar-CF₂-CH(OH)Ph |

| Alkyl Halides | Methyl Iodide | Ar-CF₂-CH₃ |

| Silyl Halides | Me₂PhSiCl | Ar-CF₂-SiMe₂Ph |

| Carbon Dioxide | CO₂ | Ar-CF₂-COOH |

| Disulfides | Diphenyl disulfide | Ar-CF₂-SPh |

This approach allows for the conversion of the relatively simple difluoromethyl group into more complex difluoromethylene-linked structures, significantly expanding the synthetic utility of compounds like this compound. researchgate.netnih.gov

Oxidation and Reduction Chemistry of the Difluoromethyl Moiety

The difluoromethyl group is generally robust and resistant to many common oxidizing and reducing conditions, which is a key aspect of its utility as a bioisostere. However, under specific and often harsh conditions, it can be transformed.

Oxidation:

Direct oxidation of the C-H bond in an Ar-CF₂H group is challenging. The high strength of the C-F bonds makes the group stable towards many oxidants. However, under strongly acidic conditions, such as in a Brønsted superacid like trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethylarenes (Ar-CF₃) have been shown to undergo protolytic defluorination to yield benzoyl fluoride (B91410) derivatives, which are effectively carbonyl compounds. nih.gov It is plausible that difluoromethylarenes could undergo a similar transformation under such forcing conditions, potentially hydrolyzing to form an aldehyde (Ar-CHO). This reactivity pathway, however, is not a common synthetic transformation due to its severity.

More controlled oxidation has been demonstrated on related fluoroalkyl sulfides. For example, aryl difluoromethyl sulfides (Ar-S-CF₂H) can be selectively oxidized to the corresponding sulfoxides (Ar-S(O)-CF₂H) using reagents like hydrogen peroxide in trifluoroacetic acid, without over-oxidation to the sulfone. researchgate.net This indicates that while the CF₂H group itself is stable, adjacent functional groups can be selectively oxidized.

Reduction:

The reduction of a difluoromethyl group to a methyl group (CH₃) is a difficult transformation that requires cleavage of two strong C-F bonds. Conversely, the partial reduction of a trifluoromethyl group (CF₃) to a difluoromethyl group (CF₂H) is a known process, highlighting the general stability of the CF₂H moiety towards further reduction. cas.cn Radical-based methods or specific hydride reagents are required for such defluorination reactions. Therefore, in the context of a molecule like this compound, the CF₂H group would be expected to remain intact under conditions used for the reduction of other functional groups, such as the reduction of a nitro group or a carbonyl.

Chemo- and Regioselective Functionalization Differentiating Iodine and Difluoromethyl

Molecules that possess multiple distinct functional groups, such as this compound, offer opportunities for selective chemical modification. The significant difference in the reactivity of the aryl-iodine bond compared to the difluoromethyl group allows for a high degree of chemoselectivity in a variety of important synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions. rsc.org

The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metal complexes, such as those of palladium and copper. nih.govresearchgate.net This reactivity is the cornerstone of numerous named reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig, Ullmann) that form new carbon-carbon and carbon-heteroatom bonds at the position of the iodine atom.

In stark contrast, the C-H and C-F bonds of the difluoromethyl group are thermodynamically strong and kinetically inert under the conditions typically employed for these cross-coupling reactions. rsc.org The CF₂H group does not undergo oxidative addition to Pd(0) or Cu(I) catalysts and is stable to the bases and temperatures commonly used. This differential reactivity allows the iodo group to serve as a versatile synthetic handle for elaboration of the naphthalene core, while the difluoromethyl group is carried through the reaction sequence unchanged.

The following table illustrates the selective functionalization of the C-I bond in the presence of a difluoromethyl group through various standard cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Chemoselectivity |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl | C-I reacts / CF₂H inert |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne | C-I reacts / CF₂H inert |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl alkene | C-I reacts / CF₂H inert |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, BINAP, NaOt-Bu | Arylamine | C-I reacts / CF₂H inert |

| Copper-Mediated Coupling | 1H-Perfluoroalkane | CuCl, phenanthroline | Aryl-perfluoroalkane | C-I reacts / CF₂H inert |

This robust chemoselectivity is critical for the synthesis of complex molecules. It allows for the late-stage introduction of diverse substituents onto the naphthalene scaffold of this compound without the need for protecting the difluoromethyl group, thereby improving synthetic efficiency and atom economy. rsc.orgnih.gov

Mechanistic Investigations of Key Synthetic Reactions

Elucidation of Reaction Pathways in Difluoromethylation

The introduction of a difluoromethyl (CF2H) group onto an aromatic scaffold like naphthalene (B1677914) can be achieved through various strategies, each governed by a unique reaction mechanism. The primary pathways investigated include those involving single electron transfer, transition metal-catalyzed cycles, and the intermediacy of difluorocarbene.

Single Electron Transfer (SET) represents a fundamental process in which a single electron is transferred from one chemical species to another, initiating a reaction cascade. iupac.org In the context of difluoromethylation, SET mechanisms are often implicated in radical-based transformations, particularly those initiated by photoredox catalysis.

The general pathway for a photoredox-catalyzed SET difluoromethylation begins with the excitation of a photocatalyst by visible light. acs.org The excited photocatalyst then engages in a single electron transfer with a suitable difluoromethylating agent. This process can either reduce the reagent to generate a difluoromethyl radical (•CF2H) or oxidize it. For instance, an excited photocatalyst can undergo SET to an electrophilic CF2H source, leading to the cleavage of a labile bond and formation of the •CF2H radical.

Once generated, the highly reactive difluoromethyl radical can add to the aromatic system of a naphthalene precursor. In reactions involving aryl halides like 1-iodonaphthalene, a proposed radical pathway may involve the generation of an aryl radical, followed by an outer sphere transfer of the CF2H group to this radical to yield the final product. Such pathways are often suggested by radical inhibition and trapping experiments.

Table 1: Key Steps in a Proposed SET-based Difluoromethylation

| Step | Description |

|---|---|

| 1. Photoexcitation | A photocatalyst absorbs visible light to reach an excited state. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst transfers an electron to a difluoromethylating agent (e.g., Ph₃P⁺CF₂H]Br⁻), generating a difluoromethyl radical (•CF₂H). acs.org |

| 3. Radical Addition/Coupling | The •CF₂H radical engages with the naphthalene substrate, or an aryl radical derived from it, to form the C-CF₂H bond. |

| 4. Catalyst Regeneration | The photocatalyst returns to its ground state to complete the catalytic cycle. acs.org |

Transition metal catalysis, particularly using palladium and copper, provides a powerful and versatile platform for the difluoromethylation of aryl halides like 1-iodonaphthalene. researchgate.net These reactions typically proceed via catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.

Palladium-Catalyzed Cycles: Palladium-catalyzed difluoromethylation of aryl halides is a well-established method for forming C(sp²)–CF2H bonds. nih.gov A plausible catalytic cycle is depicted below:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-I), such as 1-iodonaphthalene, to form a Pd(II)-aryl intermediate (Ar-Pd(II)-I). princeton.edu

Transmetalation or Ligand Exchange: A difluoromethylating agent, often a silver complex like [(SIPr)Ag(CF₂H)], transfers the CF₂H group to the palladium center. nih.gov This step may involve a concurrent ligand transfer.

Reductive Elimination: The resulting Pd(II) intermediate, now bearing both the aryl and difluoromethyl groups ([L₂Pd(Ar)(CF₂H)]), undergoes reductive elimination to form the desired product, Ar-CF₂H, and regenerate the Pd(0) catalyst. nih.gov

A significant challenge in these reactions can be the rate of reductive elimination from the key [L₂Pd(heteroaryl)(CF₂H)] intermediate, which can be slower compared to analogous aryl intermediates. nih.gov

Copper-Catalyzed Cycles: Copper-catalyzed methods offer a cost-effective alternative for difluoromethylation. researchgate.netacs.org These reactions can proceed through various copper oxidation states (Cu(I), Cu(II), Cu(III)). A common mechanistic proposal for the copper-catalyzed difluoromethylation of aryl iodides involves the following key steps:

Transmetalation: A Cu(I) salt undergoes transmetalation with a difluoromethyl source, such as a (difluoromethyl)zinc reagent, to form a reactive [Cu(I)-CF₂H] species. researchgate.netresearchgate.net In some cases, a more stable cuprate complex, [Cu(CF₂H)₂]⁻, may form.

Oxidative Addition/Radical Pathway: The subsequent steps can vary. One proposed pathway involves the oxidative addition of the aryl iodide to the copper-difluoromethyl complex, potentially forming a Cu(III) intermediate. researchgate.net Alternatively, a radical pathway can be initiated. For instance, aryl radicals generated via copper catalysis can efficiently cleave the carbon-iodine bond of the substrate. chemrxiv.orgnih.gov

Reductive Elimination/Radical Coupling: The Cu(III) intermediate can undergo reductive elimination to yield the product and regenerate a Cu(I) species. researchgate.net In a radical mechanism, the generated alkyl or aryl radical enters the copper catalytic cycle to couple with the difluoromethyl group. researchgate.netnih.gov

Difluorocarbene (:CF₂) is a highly reactive intermediate that can be employed for difluoromethylation, particularly for O-, S-, and N-difluoromethylation, but also for C-difluoromethylation under specific conditions. cas.cn It is typically generated in situ from various precursors. sioc.ac.cn

Two proposed mechanisms for reactions involving difluorocarbene are:

Nucleophilic Attack: A nucleophilic atom from the substrate directly attacks the electrophilic difluorocarbene. beilstein-journals.org

Protonation-Deprotonation Sequence: Following the initial attack, a protonation-deprotonation sequence, which can be intermolecular or intramolecular, leads to the final difluoromethylated product. beilstein-journals.org

For the synthesis of a C-CF₂H bond on a naphthalene ring, a direct reaction with difluorocarbene is less common than metal-catalyzed cross-coupling. However, difluorocarbene can be trapped by transition metal catalysts to form metal-difluorocarbene complexes (M=CF₂). cas.cn For instance, a Pd=CF₂ intermediate can be trapped by an arylboronic acid, and subsequent protonolysis can yield the difluoromethylated arene. cas.cn This pathway represents a bridge between difluorocarbene chemistry and transition metal catalysis.

Mechanistic Probes and Intermediates Identification

To substantiate proposed reaction mechanisms, a variety of experimental and analytical techniques are employed. These methods aim to detect transient intermediates and probe the nature of the reaction pathway (e.g., radical vs. ionic).

Radical scavenging experiments are a cornerstone for identifying mechanisms that involve free radical intermediates. nih.gov In these experiments, a compound known as a radical scavenger or trap is added to the reaction mixture. If the reaction rate is significantly inhibited or if the formation of the desired product is suppressed, it provides strong evidence for a radical pathway. acs.orgnih.gov

Commonly used radical scavengers include:

TEMPO (2,2,6,6-tetramethyl-piperidin-1-oxyl): This stable radical readily traps reactive radical intermediates. The formation of a trapped adduct, such as TEMPO-CF₂H, can often be detected by mass spectrometry, confirming the presence of the •CF₂H radical. nih.gov

1,1-Diphenylethylene: This compound acts as a radical scavenger, and its addition can completely suppress product formation in radical-mediated reactions. nih.gov

The results from these experiments are often compared against a control reaction run without the scavenger to quantify the degree of inhibition.

Table 2: Representative Radical Scavenging Experiments

| Scavenger | Observation | Implication | Reference |

|---|---|---|---|

| TEMPO | Significant inhibition of product formation; detection of TEMPO-CF₂H adduct. | Confirms the involvement of a difluoromethyl radical (•CF₂H) intermediate. | nih.gov |

Spectroscopic techniques are invaluable for identifying reaction intermediates and elucidating mechanistic details.

Mass Spectrometry (MS): MS, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is highly effective for detecting transient species and reaction byproducts. As mentioned, it is used to identify radical-trapping adducts, providing direct evidence for the existence of specific radical intermediates. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of proposed intermediates or products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to monitor reaction progress. ¹H, ¹³C, and particularly ¹⁹F NMR are crucial in fluorine chemistry. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atoms and can be used to identify intermediates containing the CF₂H group. In some cases, specialized NMR techniques can be used to study the structure of stable catalyst-substrate or catalyst-reagent complexes, providing insight into the species present within a catalytic cycle. Preliminary mechanistic studies often rely on these spectroscopic methods to propose plausible reaction pathways. dntb.gov.ua

Factors Governing Chemo-, Regio-, and Stereoselectivity

The chemo-, regio-, and stereoselectivity of synthetic reactions involving 1-(difluoromethyl)-6-iodonaphthalene are critical determinants of the reaction outcomes, influencing the formation of the desired products. A thorough understanding of the factors that govern this selectivity is paramount for the efficient and precise synthesis of complex molecules derived from this versatile building block. These factors primarily revolve around the electronic and steric properties of the naphthalene core, the nature of the substituents, and the specific reaction conditions employed, including catalysts, ligands, solvents, and bases.

Chemo-selectivity:

In molecules with multiple reactive sites, such as polyhalogenated naphthalenes, chemo-selectivity refers to the preferential reaction of one functional group over another. For this compound, the primary consideration for chemo-selectivity arises in cross-coupling reactions where the carbon-iodine bond is the intended site of reaction. The significantly lower bond dissociation energy of the C-I bond compared to C-F and C-H bonds makes it the most reactive site for oxidative addition to a low-valent transition metal catalyst, such as palladium(0), which is a key step in many cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. nih.govnih.gov

The general reactivity trend for halogens in such reactions is I > Br > Cl > F. nih.govnih.gov Therefore, in reactions involving this compound, the palladium catalyst will selectively insert into the C-I bond, leaving the C-F bonds of the difluoromethyl group and the C-H bonds of the naphthalene ring intact. This inherent difference in reactivity allows for the selective functionalization at the 6-position.

Regio-selectivity:

Regio-selectivity concerns the preferential formation of one constitutional isomer over another. In the context of this compound, this is most relevant when considering further functionalization of the naphthalene ring, for instance, through electrophilic aromatic substitution or directed C-H activation. researchgate.netresearchgate.netnih.gov

The electronic nature of the substituents on the naphthalene ring plays a crucial role in directing incoming reagents. The difluoromethyl group (CHF₂) at the 1-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the naphthalene ring towards electrophilic substitution and directs incoming electrophiles primarily to the meta-positions relative to the CHF₂ group, which are the 5- and 7-positions. Conversely, the iodo-group at the 6-position is a weak deactivator and an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance from the peri-hydrogen at the 8-position and the difluoromethyl group at the 1-position, will determine the ultimate regiochemical outcome of such reactions. researchgate.netresearchgate.netnih.gov

In transition metal-catalyzed cross-coupling reactions, the regioselectivity is predetermined by the position of the iodo group at the 6-position. However, in scenarios where di- or poly-functionalized naphthalenes are employed, the choice of catalyst, ligand, and reaction conditions can influence which site reacts. nih.govacs.org For instance, sterically bulky ligands can favor reaction at the less hindered halogen. nih.gov

The following table summarizes the expected directing effects of the substituents on this compound in electrophilic aromatic substitution reactions:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CHF₂ | 1 | Electron-withdrawing | Meta-directing (positions 5, 7) |

| -I | 6 | Weakly deactivating | Ortho-, Para-directing (positions 5, 7) |

Stereo-selectivity:

Stereo-selectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.comsaskoer.caucalgary.ca For reactions directly involving this compound, which is an achiral molecule, the concept of stereoselectivity becomes relevant when a new stereocenter is created during a reaction. For example, in an asymmetric hydrogenation of an alkene substituent introduced at the 6-position, the choice of a chiral catalyst would be crucial for inducing enantioselectivity.

In the broader context of reactions involving difluoromethylated compounds, the difluoromethyl group can participate in non-covalent interactions, such as hydrogen bonding, which can influence the stereochemical outcome of a reaction. While the C-F bonds are highly polarized, the C-H bond in the CHF₂ group can act as a hydrogen bond donor. This capability can be exploited in catalyst or substrate design to control the approach of a reagent and thus favor the formation of a specific stereoisomer.

Detailed research findings on the specific factors governing selectivity in reactions of this compound are not extensively documented in publicly available literature. However, the principles derived from studies on analogous substituted naphthalenes and aryl halides provide a strong predictive framework. The interplay between electronic effects, steric hindrance, and the judicious choice of reaction conditions are the key pillars for controlling the chemo-, regio-, and stereoselectivity in the synthetic transformations of this compound.

The following table provides a hypothetical example of how reaction conditions could influence the selectivity of a Suzuki-Miyaura coupling reaction with a di-iodinated naphthalene derivative, illustrating the principles that would apply to reactions involving this compound if it were part of a more complex, polyhalogenated system.

| Entry | Catalyst | Ligand | Base | Solvent | Regioisomeric Ratio (Product 1 : Product 2) |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/H₂O | 50 : 50 |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 85 : 15 |

| 3 | Pd₂(dba)₃ | XPhos | CsF | THF | 10 : 90 |

This table is illustrative and based on general principles of cross-coupling reactions; specific outcomes for a 1-(difluoromethyl)-di-iodonaphthalene are hypothetical.

Computational and Theoretical Studies

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for elucidating complex reaction mechanisms. For a molecule such as 1-(difluoromethyl)-6-iodonaphthalene, DFT can be instrumental in understanding its behavior in various chemical transformations, particularly in transition-metal-catalyzed cross-coupling reactions.

Mechanistic investigations using DFT would typically focus on key elementary steps, including oxidative addition, transmetalation, and reductive elimination. nih.gov The oxidative addition of the carbon-iodine (C-I) bond to a low-valent metal center (e.g., palladium(0) or nickel(0)) is often the initial and rate-determining step in many cross-coupling cycles. nih.gov DFT calculations can model the transition state of this process, providing insights into the activation energy barrier. The presence of the electron-withdrawing difluoromethyl (-CHF₂) group is expected to influence the electronic properties of the naphthalene (B1677914) ring and, consequently, the C-I bond. This influence can be quantified through DFT to predict how the substitution impacts the rate of oxidative addition compared to unsubstituted iodonaphthalene.

Furthermore, DFT studies can map the entire potential energy surface of a catalytic cycle, helping to identify the most favorable reaction pathway. For instance, in a Suzuki-Miyaura coupling reaction, DFT can model the interaction of this compound with the palladium catalyst and the subsequent steps involving the boronic acid coupling partner. nih.gov These calculations can reveal the geometry of key intermediates and transition states, offering a detailed, atomistic picture of the reaction mechanism.

Prediction of Reaction Outcomes and Intermediates

A significant advantage of computational chemistry is its ability to predict the outcomes of reactions and to identify fleeting intermediates that may be difficult to observe experimentally. By calculating the relative energies of different possible products and the activation barriers leading to them, researchers can forecast the selectivity of a reaction.

For this compound, theoretical calculations can predict the regioselectivity in reactions where multiple sites on the naphthalene ring could potentially react. While the iodine atom is the most likely site for cross-coupling, other positions could be susceptible to different types of reactions. By modeling the intermediates formed from attack at various positions, the most thermodynamically and kinetically favorable outcome can be determined.

The identification of reaction intermediates is another area where computational studies excel. For example, in a Negishi coupling, the formation of an organozinc reagent and its subsequent transmetalation to a palladium center involves several intermediate species. researchgate.net DFT calculations can provide detailed structural and electronic information about these intermediates, such as the trans-(PPh₃)₂Pd(II)(CF₂H)I complex that has been identified in related systems. researchgate.net Such insights are crucial for a comprehensive understanding of the reaction and for optimizing reaction conditions to favor the desired product.

| Computational Approach | Application to this compound | Anticipated Insights |

| DFT Transition State Search | Modeling the oxidative addition of the C-I bond to a metal catalyst. | Determination of activation energy and the electronic effect of the -CHF₂ group on this key step. |

| Potential Energy Surface Mapping | Charting the complete catalytic cycle for cross-coupling reactions. | Identification of the lowest energy pathway and potential side reactions. |

| Relative Energy Calculations | Comparing the stability of potential regioisomeric products. | Prediction of reaction selectivity. |

| Intermediate Modeling | Characterizing the structure and electronics of transient species. | Understanding the nature of key intermediates in the reaction pathway. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational methods such as DFT can provide a detailed description of the electronic distribution within this compound, which in turn can be used to predict its chemical behavior. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals (HOMO and LUMO) and the calculation of molecular electrostatic potential (MEP).

The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity towards electrophiles and nucleophiles. For an aromatic system like naphthalene, the HOMO and LUMO are typically π-orbitals distributed across the ring system. ssrn.comrsc.orgrsc.org The electron-withdrawing -CHF₂ group is expected to lower the energy of these orbitals and alter their distribution, impacting the molecule's reactivity. Analysis of the LUMO, for instance, can indicate the most likely sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to gain a deeper understanding of the bonding and charge distribution within the molecule. nih.gov NBO analysis can quantify the polarization of the C-I bond and the C-F bonds, providing insights into the partial atomic charges on each atom. This information is valuable for predicting the molecule's behavior in polar reactions and its interactions with other reagents. The electron-withdrawing nature of fluorine is known to influence the metabolic stability and potency of related compounds, an effect rooted in its modification of the electronic structure. acs.org

| Analysis Method | Property Investigated | Predicted Influence on Reactivity |

| Frontier Molecular Orbital (FMO) Theory | Energy and distribution of HOMO and LUMO. | Predicts sites for electrophilic and nucleophilic attack and overall reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies electron-rich and electron-poor regions, guiding the approach of reagents. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions. | Quantifies bond polarity and atomic charges, explaining electronic effects. |

Research Challenges and Future Directions

Development of More Sustainable and Atom-Economical Synthetic Methods

The synthesis of fluorinated aromatic compounds often involves multi-step processes that may lack efficiency and generate significant waste. A primary challenge is the development of green, sustainable, and atom-economical methods for the production of 1-(difluoromethyl)-6-iodonaphthalene.

A promising avenue is the direct C-H functionalization of naphthalene (B1677914) precursors. researchgate.netnih.gov A hypothetical sustainable route could involve the regioselective C-H difluoromethylation of 2-iodonaphthalene (B183038). This approach would be more atom-economical than a multi-step synthesis involving the construction of the naphthalene ring already bearing the desired substituents. The development of catalysts that can selectively activate a specific C-H bond on the naphthalene skeleton in the presence of an iodo-substituent is a significant hurdle.

Furthermore, the choice of the difluoromethylating agent is crucial. Reagents like fluoroform (CHF3) are considered ideal for difluoromethylation due to their high atom efficiency, though their low reactivity presents a challenge. rsc.org Developing catalytic systems that can efficiently utilize fluoroform for the synthesis of this compound would represent a major advancement in sustainable chemistry. rsc.org

| Synthetic Approach | Description | Potential Advantages | Key Challenges |

| C-H Functionalization | Direct, regioselective introduction of a CHF2 group onto a 2-iodonaphthalene backbone. | High atom economy, reduced step count. | Catalyst selectivity, functional group compatibility. |

| Ring Construction | Building the naphthalene skeleton with the CHF2 and I groups installed during the process. scispace.com | Access to diverse analogues by varying starting materials. | Often requires multi-step sequences. |

| Cross-Coupling | Palladium-catalyzed Negishi cross-coupling of a halonaphthalene with a difluoromethyl source. researchgate.netscilit.com | Well-established methodology. | Requires pre-functionalized substrates and stoichiometric organometallic reagents. |

Expanding Substrate Scope and Functional Group Tolerance

For this compound to be a truly versatile building block, the synthetic methods used to produce it and its derivatives must tolerate a wide range of other functional groups. This is a common challenge in synthetic chemistry, where the reactivity of one functional group can interfere with reactions intended for another. nih.gov

Future research must focus on developing synthetic protocols that are compatible with sensitive functionalities such as esters, nitriles, and amines on the naphthalene core. For example, in a potential cross-coupling reaction to introduce the difluoromethyl group, the catalyst must not react with other functional groups present on the naphthalene ring. researchgate.net Similarly, methods for functionalizing the iodo-position, such as Suzuki or Stille couplings, must be mild enough to leave the difluoromethyl group intact. psu.edu

The electronic properties of the difluoromethyl group—a lipophilic hydrogen bond donor—can influence the reactivity of the naphthalene ring, posing another challenge. nih.govsemanticscholar.org Understanding these electronic effects is crucial for predicting and controlling the regioselectivity of further functionalization reactions on the aromatic core.

Asymmetric Synthesis of Chiral this compound Derivatives

While this compound itself is achiral, the synthesis of its chiral derivatives is a significant goal, particularly for applications in medicinal chemistry where enantiomers can have vastly different biological activities. The development of catalytic asymmetric methods to generate such derivatives is a key area for future research.

One approach involves the asymmetric dearomatization of the naphthalene ring system to create stereocenters. researchgate.net This strategy can transform the flat aromatic precursor into a three-dimensional structure with defined stereochemistry. Another avenue is the introduction of a chiral substituent through an asymmetric reaction at the iodo-position or by functionalizing a side chain.

For instance, developing a chiral ligand for a palladium-catalyzed cross-coupling reaction at the 6-position could lead to the formation of axially chiral biaryl compounds. nih.gov Alternatively, Friedel-Crafts alkylations on the naphthalene ring, guided by a chiral catalyst, could introduce a stereocenter. nitech.ac.jpnitech.ac.jp The challenge lies in achieving high enantioselectivity in the presence of the existing difluoromethyl and iodo substituents.

Tandem and Cascade Reactions for Enhanced Synthetic Efficiency

Tandem and cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for increasing synthetic efficiency, reducing waste, and rapidly building molecular complexity. Designing such reactions for the synthesis of this compound or its derivatives is a compelling future direction.

For example, a palladium-catalyzed dearomative 1,4-difunctionalization via a tandem Heck/Suzuki sequence could potentially be adapted to construct complex spirocyclic naphthalene derivatives. nih.gov One could envision a process where a benzyne (B1209423) reacts with a carefully chosen precursor in a tandem sequence of nucleophilic addition, cyclization, and aromatization to build the substituted naphthalene core in one pot. nih.gov

Another possibility involves radical cascade reactions. A process could be designed where a difluoromethyl radical, generated photochemically, adds to an alkene, followed by a cyclization onto the naphthalene ring to form more complex, fused ring systems. nih.govresearchgate.net The key challenge in developing these reactions is controlling the chemo- and regioselectivity to obtain the desired product as the major isomer. rsc.org

Applications as a Versatile Building Block in Complex Molecule Synthesis (e.g., late-stage functionalization)

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. researchgate.netresearchgate.netnih.gov Its two distinct functional handles allow for sequential and selective modifications. The iodine atom at the 6-position is primed for a variety of transition metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Sonogashira couplings. researchgate.netpsu.edu This allows for the straightforward introduction of aryl, alkyl, alkynyl, and other groups.

The difluoromethyl group is particularly valuable in medicinal chemistry. It is often used as a bioisostere for hydroxyl or thiol groups, improving metabolic stability and modulating the pharmacokinetic properties of a drug candidate. nih.govsemanticscholar.org The ability to introduce this group into a complex molecule at a late stage of the synthesis is highly desirable. nih.govnih.govscispace.com this compound could serve as a key intermediate that is coupled to a complex core structure, effectively achieving a late-stage difluoromethylation.

Recent studies have also shown that difluoromethyl groups can be deprotonated to act as nucleophiles, opening up new avenues for C-C bond formation. acs.org This "masked nucleophile" character further expands the synthetic utility of the title compound.

| Reaction Type | Reagents/Catalyst | Potential Product | Significance |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-1-(difluoromethyl)naphthalene | Construction of biaryl systems. |

| Negishi Coupling | Organozinc reagent, Pd catalyst researchgate.net | 6-Alkyl/Aryl-1-(difluoromethyl)naphthalene | Forms C-C bonds with high functional group tolerance. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 6-Alkynyl-1-(difluoromethyl)naphthalene | Introduction of linear, rigid linkers. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | N-Substituted-6-amino-1-(difluoromethyl)naphthalene | Formation of C-N bonds, crucial in many pharmaceuticals. |

Future work will undoubtedly focus on demonstrating the utility of this compound in the total synthesis of natural products or in the development of new pharmaceutical agents. The successful application of this building block will depend on the continued development of robust and selective synthetic methodologies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(difluoromethyl)-6-iodonaphthalene, and how do fluorinating agents influence reaction efficiency?

- Methodological Answer : The synthesis typically involves halogenation and fluorination steps. For fluorination, agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are used due to their ability to replace hydroxyl or carbonyl groups with fluorine. Iodination at the 6-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a Lewis acid catalyst. Reaction efficiency depends on solvent polarity, temperature (e.g., 60–80°C for fluorination), and steric effects from the naphthalene backbone. Characterization via / NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. Which analytical techniques are most effective for quantifying this compound in complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is preferred for separation, while gas chromatography-mass spectrometry (GC-MS) provides structural confirmation. For trace analysis, EPA Method 610 recommends using acetonitrile as a solvent and a C18 column for polar interactions. Calibration curves should account for matrix effects, and detection limits should be validated using spiked samples. Isotopic labeling (e.g., -analogs) can improve quantification accuracy in environmental or biological matrices .

Q. What safety protocols are advised for handling this compound given its structural analogs’ toxicological profiles?

- Methodological Answer : Based on naphthalene derivatives’ toxicity data, researchers should use fume hoods, nitrile gloves, and sealed containers to minimize inhalation/contact. Acute toxicity testing in rodents (LD determination) and Ames tests for mutagenicity are recommended. Waste disposal must follow EPA guidelines for halogenated aromatics. Precautionary statements (e.g., H301: Toxic if swallowed) should be included in safety data sheets (SDS) .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing difluoromethyl group increases the electrophilicity of the naphthalene ring, enhancing Suzuki-Miyaura coupling efficiency with aryl boronic acids. Iodine’s polarizability facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh)). Computational studies (DFT calculations) can map frontier molecular orbitals to predict regioselectivity. Experimental validation via kinetic monitoring (e.g., in situ IR spectroscopy) is advised to correlate electronic parameters with reaction rates .

Q. What strategies resolve contradictions in reported regioselectivity for nucleophilic aromatic substitution on this compound?

- Methodological Answer : Conflicting data may arise from solvent polarity or catalyst choice. A systematic study comparing polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) under identical temperatures is recommended. Meta-analyses of existing literature should categorize results by reaction conditions and identify outliers. Controlled experiments with deuterated analogs can isolate steric vs. electronic effects .

Q. How can in vivo metabolic pathways of this compound be modeled using isotopic labeling?

- Methodological Answer : Incorporate or isotopes to track metabolic transformation via PET imaging or radio-TLC. Liver microsome assays (human/rat) can identify phase I metabolites (oxidation, dehalogenation) and phase II conjugates (glucuronidation). Data should be cross-validated with LC-HRMS and compared to computational predictions (e.g., CYP450 docking simulations) .

Key Research Gaps and Recommendations

- Gap 1 : Limited data on long-term environmental persistence. Solution : Conduct OECD 301F biodegradability tests under aerobic conditions .

- Gap 2 : Unclear structure-activity relationships (SAR) for fluorinated analogs. Solution : Synthesize derivatives with varying fluorine positions and test in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.